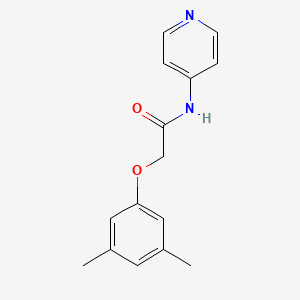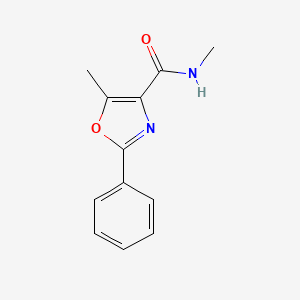![molecular formula C11H17N3O B7595535 2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as PZM21 and has been found to have promising effects in the field of pain management.
Mécanisme D'action
PZM21 acts by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways in the brain. The binding of PZM21 to the mu-opioid receptor results in the activation of downstream signaling pathways, which ultimately leads to the inhibition of pain transmission and the production of analgesia.
Biochemical and Physiological Effects
In addition to its analgesic effects, PZM21 has been found to have several other biochemical and physiological effects. These include the modulation of dopamine release in the brain, which may contribute to its potential application in the treatment of drug addiction. PZM21 has also been found to have anti-inflammatory effects, which may be mediated by the inhibition of the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PZM21 in lab experiments include its high potency and selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and reward pathways. Additionally, PZM21 has minimal side effects compared to traditional opioid drugs, which makes it a safer alternative for animal studies. However, the limitations of using PZM21 in lab experiments include its limited solubility and stability, which may require the use of specialized techniques for its administration and storage.
Orientations Futures
There are several future directions for the study of PZM21. One potential application is in the development of novel pain management drugs that have minimal side effects compared to traditional opioid drugs. Additionally, PZM21 may have potential applications in the treatment of drug addiction and other neurological disorders. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion
In conclusion, 2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol, or PZM21, is a chemical compound that has shown promising effects in the field of pain management. Its potent and selective mu-opioid receptor agonist activity, combined with its minimal side effects, makes it a potential candidate for the development of novel pain management drugs. Additionally, PZM21 may have potential applications in the treatment of drug addiction and other neurological disorders. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of PZM21 involves a multi-step process that includes the reaction between pyrazine and cyclohexanone to form 2-(pyrazin-2-yl)cyclohexanone, which is then reacted with formaldehyde and ammonium chloride to form PZM21. This process has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
PZM21 has been found to be a potent and selective mu-opioid receptor agonist, which makes it a potential candidate for the development of novel pain management drugs. The compound has been shown to have analgesic effects in animal models of acute and chronic pain, with minimal side effects compared to traditional opioid drugs. Additionally, PZM21 has been found to have anti-inflammatory effects, which may further contribute to its potential application in pain management.
Propriétés
IUPAC Name |
2-[(pyrazin-2-ylamino)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-10-4-2-1-3-9(10)7-14-11-8-12-5-6-13-11/h5-6,8-10,15H,1-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWPHBTZYPZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNC2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Pyrazin-2-ylamino)methyl)cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)

![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)

![N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B7595541.png)
![N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595549.png)
![2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)